molecular formula C16H20O B14507013 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one CAS No. 64872-47-5

1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one

Cat. No.: B14507013
CAS No.: 64872-47-5
M. Wt: 228.33 g/mol
InChI Key: JFPJBNUPCWGLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure features a phenyl group attached to a bicyclo[2.2.2]octane ring, which is further connected to an ethanone group.

Preparation Methods

The synthesis of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves several steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .

Chemical Reactions Analysis

1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    4-Phenylbicyclo[2.2.2]octan-1-ol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical properties and reactivity.

    1-(Bicyclo[2.2.2]octan-1-yl)ethan-1-one:

Properties

CAS No.

64872-47-5

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

1-(4-phenyl-1-bicyclo[2.2.2]octanyl)ethanone

InChI

InChI=1S/C16H20O/c1-13(17)15-7-10-16(11-8-15,12-9-15)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3

InChI Key

JFPJBNUPCWGLIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.